molecular formula C11H15ClFNO B13043582 8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13043582
M. Wt: 231.69 g/mol
InChI Key: HRONWDKXEIPQNX-UHFFFAOYSA-N
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Description

8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a tetrahydronaphthalene-derived amine with a fluorine atom at position 8 and a methoxy group at position 4.

The molecular formula of the base amine is C₁₁H₁₅FNO, with a hydrochloride salt adding HCl, resulting in a molecular weight of approximately 231.65 g/mol. The fluorine atom enhances electronegativity and bioavailability, while the methoxy group influences lipophilicity and metabolic stability .

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8;/h5-6,10H,2-4,13H2,1H3;1H

InChI Key

HRONWDKXEIPQNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(CCC2)N)C(=C1)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves several steps, including the introduction of the fluorine and methoxy groups to the naphthalenamine core. The synthetic route typically includes:

    Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium hydride (NaH).

    Amination: Introduction of the amine group through reductive amination using reagents like sodium cyanoborohydride (NaBH3CN).

    Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation via strong oxidizing agents, such as potassium permanganate (KMnO₄) in acidic conditions (e.g., sulfuric acid). This reaction converts the amine group into an amide or nitro group, depending on the reaction conditions.

Reaction Conditions:

  • Reagent: KMnO₄

  • Medium: H₂SO₄

  • Temperature: 50–100°C

Outcome:
Formation of a nitro derivative (NH₂ → NO₂) or amide (NH₂ → NHCO-) under controlled conditions.

Reduction Reactions

Reduction involves the conversion of functional groups such as nitro groups (if present) back to amines or the stabilization of intermediates. Sodium borohydride (NaBH₄) and other reducing agents like KBH₄ or LiBH₄ are commonly used .

Reaction Conditions:

  • Reagent: NaBH₄ or KBH₄

  • Medium: Ethanol or methanol

  • Temperature: 0–50°C

Outcome:
Reduction of carbonyl groups (if present) to hydroxyl or amine groups, preserving the fluorine and methoxy substituents .

Substitution Reactions

The compound’s amine group is susceptible to nucleophilic substitution with reagents like thiols or alcohols under basic conditions.

Reaction Conditions:

  • Reagent: Thiols (R-SH) or alcohols (R-OH)

  • Catalyst: Triethylamine (Et₃N)

  • Temperature: 25–80°C

Outcome:
Formation of N-alkylated or N-acylated derivatives, which can modify the compound’s pharmacokinetic properties.

Mechanistic Insights

The compound’s reactivity is influenced by its fluorine and methoxy substituents:

  • Fluorine : Enhances stability and electron-deficient aromaticity.

  • Methoxy : Modulates solubility and electronic effects on the amine group.

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential role in modulating neurotransmitter systems, particularly in conditions characterized by excitotoxicity and neuroinflammation. For example, its interaction with NMDA receptors suggests it could mitigate the effects of excessive glutamate signaling, which is implicated in neurodegenerative diseases.

Antidepressant Activity

Preliminary studies suggest that 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may have antidepressant-like effects. Its ability to influence serotonin and norepinephrine levels positions it as a candidate for further investigation in the treatment of mood disorders.

Cancer Research

There is emerging evidence that this compound may possess anticancer properties. Studies exploring its effects on cell proliferation and apoptosis in various cancer cell lines have shown promising results, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. This aspect opens avenues for its application in developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. The results showed a significant reduction in neuronal loss and improved cognitive function metrics compared to control groups.

Case Study 2: Antidepressant-Like Effects

In another investigation, researchers assessed the antidepressant-like effects of this compound using standard behavioral tests (e.g., forced swim test) in rodents. The findings suggested that the compound significantly reduced depressive-like behaviors compared to untreated controls.

Comparative Analysis Table

Application AreaFindingsReference Source
NeuropharmacologyNeuroprotective effects observed
Antidepressant ActivityReduction in depressive-like behaviors
Cancer ResearchInhibition of cancer cell proliferation
Antimicrobial PropertiesActivity against various pathogens

Mechanism of Action

The mechanism of action of 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of fluorine or methoxy groups significantly impacts biological activity. For example, sertraline’s dichlorophenyl group at position 4 is essential for serotonin reuptake inhibition, whereas methoxy groups (as in 5- or 6-methoxy derivatives) may modulate metabolic stability .
  • Enantiomeric Specificity : Enantiomers like (R)-6-chloro and (S)-5-fluoro derivatives highlight the importance of stereochemistry in drug design, affecting receptor binding and pharmacokinetics .
  • Molecular Weight : Lower molecular weight analogs (e.g., 5-fluoro derivative at 201.67 g/mol) may exhibit better blood-brain barrier penetration compared to bulkier compounds like sertraline (342.69 g/mol) .

Antidepressant Activity

Sertraline’s mechanism as a selective serotonin reuptake inhibitor (SSRI) is well-documented, with its dichlorophenyl group critical for binding to the serotonin transporter (SERT) .

Antineoplastic Potential

Preliminary studies on dibenzo derivatives (e.g., (SS,1R)-7-fluoro analogs) indicate antineoplastic activity via kinase inhibition or apoptosis induction . The fluorine atom in 8-fluoro-6-methoxy derivatives could similarly enhance DNA intercalation or protein binding.

Stability and Formulation Challenges

Like sertraline, the target compound may exhibit incompatibility with reducing sugars (e.g., lactose) due to Maillard reaction risks, necessitating careful excipient selection . Hydrochloride salts improve solubility but may require stabilization against hygroscopicity .

Biological Activity

8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1273596-37-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxy group that may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The chemical properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC11H11ClFNO2
Molecular Weight194.2 g/mol
Boiling Point319.9 ± 42.0 °C (predicted)
Density1.206 ± 0.06 g/cm³ (predicted)
Storage TemperatureRoom temperature, dry

Anticancer Properties

Recent studies have investigated the efficacy of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxic effects on human breast cancer cells (MCF-7). The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer proliferation.

Case Study: MCF-7 Cell Line

In a study assessing the impact of this compound on MCF-7 cells, it was found that treatment with varying concentrations led to notable reductions in cell viability. The IC50 value (the concentration required to inhibit cell growth by 50%) was determined to be comparable to established chemotherapeutic agents like Olaparib .

The biological activity of this compound is believed to involve:

  • Inhibition of PARP1 Activity : The compound has been shown to inhibit PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
  • Induction of Apoptosis : The compound triggers apoptosis through the activation of caspases and the phosphorylation of H2AX, a marker for DNA double-strand breaks .

Comparative Efficacy

A comparative analysis of various compounds targeting similar pathways revealed that this compound exhibited superior efficacy in certain assays when compared to other naphthalene derivatives.

CompoundIC50 (µM)Mechanism of Action
8-Fluoro-6-methoxy57.3PARP1 inhibition and apoptosis induction
Olaparib57.3PARP1 inhibition
Other Naphthalene DerivativesVariesVarious mechanisms

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using computational reaction path searches (e.g., quantum chemical calculations) to minimize side products . Purification via recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) is critical. Validate purity using HPLC with UV detection (λ = 254 nm) and confirm via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via:

  • Analytical Techniques : LC-MS/MS to identify degradation products (e.g., dehalogenation or oxidation byproducts) .
  • Physical Stability : Check for hygroscopicity using dynamic vapor sorption (DVS) and crystallinity via XRPD .
Condition Degradation Pathway Analytical Tool
High humidityHydrolysis of methoxy groupLC-MS/MS, NMR
Light exposurePhoto-oxidation of amine moietyUV-Vis, HRMS

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges for sample cleanup, followed by LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Validate method parameters (LOQ ≤ 1 ng/mL, recovery ≥ 85%) per FDA guidelines .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates (e.g., transition states of fluorination or cyclization steps). Use software like Gaussian or ORCA for energy calculations. Cross-validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in pharmacological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from radioligand binding (e.g., GPCR affinity) vs. functional assays (e.g., cAMP accumulation).
  • Data Normalization : Use internal standards (e.g., deuterated analogs) to control for matrix effects in LC-MS/MS .
  • Meta-Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent polarity, protein binding) .

Q. How to characterize and mitigate chiral impurities in the hydrochloride salt?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA-3 column (3 µm) with hexane/ethanol (90:10, 0.1% diethylamine) to resolve enantiomers.
  • Crystallization Control : Adjust pH during salt formation (target pH 2–3) to favor the desired enantiomer. Reference EP impurity standards (e.g., EP Imp. B Hydrochloride) for quantification .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-target complexes (resolution ≤ 2.5 Å).
  • Metabolomics : Track downstream metabolic perturbations via untargeted LC-HRMS .

Data Management and Reproducibility

Q. How to ensure data integrity in multi-institutional studies involving this compound?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Metadata Standards : Use ISA-Tab for experimental workflows.
  • Encrypted Repositories : Store raw data (e.g., NMR spectra, chromatograms) on platforms like Zenodo or Figshare with DOI assignment .

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